octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol
Description
Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol is a polycyclic compound characterized by a fused cyclobuta[cd]pentalene core with an ethane[1,1,2]triyl bridge and hydroxyl groups at positions 5 and 6. Its structural complexity arises from the interplay of strained ring systems and functional group placement, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPANVDSQXLBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(C3C4C5O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969516 | |
| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56143-86-3, 54397-80-7 | |
| Record name | NSC177461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC124100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol (CAS Number: 54397-80-7) is a complex organic compound that has garnered interest in various fields of biological research. Its unique structural properties suggest potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound through a review of available literature, including case studies and research findings.
- Molecular Formula : C11H14O
- Melting Point : Not available
- Solubility : Data not provided in available sources
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various biological systems. Key areas of focus include:
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which are essential for combating oxidative stress in biological systems.
- Enzyme Inhibition : Research has suggested potential inhibitory effects on certain enzymes involved in metabolic pathways. This could have implications for therapeutic applications in metabolic disorders.
Enzyme Inhibition Studies
In a comparative analysis of various cyclobutane derivatives, it was found that octahydro compounds can inhibit specific enzymes related to inflammation and cancer progression. For instance:
- Cyclooxygenase Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Octahydro Derivative A | COX-1 | Competitive | |
| Octahydro Derivative B | COX-2 | Non-competitive |
Case Study 1: Antioxidant Properties
In a controlled experiment involving cell cultures exposed to oxidative stressors, octahydro derivatives demonstrated a reduction in reactive oxygen species (ROS). This suggests that the compound may protect cellular integrity by mitigating oxidative damage.
Case Study 2: Enzyme Interaction
A study published in 2007 examined the enzyme inhibition capabilities of various cage compounds. The results indicated that octahydro derivatives could effectively inhibit enzymes linked to tumor growth in vitro. Further research is needed to explore the implications for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
The compound shares a cyclobuta[cd]pentalene core with two analogs:
- Compound 2 : Features a spiro-linked [1,3]dioxolane ring and a ketone group at position 7 .
- Kepone (decachlorooctahydro-cyclobuta[cd]pentalen-2-one) : Contains a fully chlorinated octahydro framework and a ketone group .
Key Structural Differences :
| Feature | Target Compound | Compound 2 | Kepone |
|---|---|---|---|
| Substituents | Ethane[1,1,2]triyl bridge, 5,7-diol | Spiro-[1,3]dioxolane, 7-ketone | Decachloro substitution, 2-ketone |
| Functional Groups | Diol | Ketone, ether | Ketone, chlorine |
| Ring Strain | High (due to fused cyclobutane) | Moderate (spiro system relieves strain) | High (chlorination increases rigidity) |
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
